molecular formula C17H18N2O4S B2511196 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922005-00-3

4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2511196
M. Wt: 346.4
InChI Key: IIUXPCWMAOUWII-UHFFFAOYSA-N
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Description

The compound "4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide" is a derivative of tetrahydroquinoline with a benzenesulfonamide moiety. This class of compounds is known for its biological relevance and has been the subject of various synthetic and analytical studies due to its potential pharmacological properties.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives often involves multi-step reactions that can include the formation of sulfoxides, Diels–Alder reactions, and the introduction of benzenesulfonamide groups. For instance, the synthesis of diastereomerically pure sulfoxides as intermediates can be achieved through the reaction of menthyl naphthalenesulfinate with organomagnesium compounds, leading to high enantiomeric purity products . Similarly, the synthesis of N-benzyl tetrahydroquinoline derivatives can be accomplished via cationic imino Diels–Alder reactions catalyzed by Lewis acids like BF3.OEt2 . These methods demonstrate the versatility and complexity of synthesizing tetrahydroquinoline derivatives.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-ring system with a nitrogen atom, which is often functionalized with various substituents. X-ray powder diffraction data can provide insights into the crystalline structure, as seen in the case of a N-benzyl-6-chloro tetrahydroquinoline derivative, which crystallized in an orthorhombic system . Additionally, molecular modeling and X-ray crystallography can reveal the existence of intramolecular weak hydrogen bonds, which are relevant to the compound's conformational preference .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions, including Lewis acid-promoted reactions, which can yield complex products with multiple asymmetric centers from achiral starting materials . The presence of a benzenesulfonamide moiety can also influence the reactivity and selectivity of these compounds in biological systems, as seen in the selective activation of human beta3 adrenergic receptors by tetrahydroisoquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure and substituents. For example, the presence of a methoxy group can affect the compound's solubility and reactivity. Spectroscopic techniques such as NMR, IR, and MS are commonly used to characterize these compounds . The introduction of radioactive isotopes, such as carbon-11, can also be used to create PET radioligands for imaging studies .

Scientific Research Applications

Molecular Structure and Interactions

The compound 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, related to gliquidone, exhibits notable molecular interactions. It demonstrates an intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds, leading to the formation of hydrogen-bonded chains. This conformation aligns with theoretical studies, suggesting potential applications in understanding molecular conformations and interactions in similar compounds (Gelbrich, Haddow, & Griesser, 2011).

Photodynamic Therapy Applications

A novel zinc phthalocyanine derivative, substituted with benzenesulfonamide groups, exhibits high singlet oxygen quantum yield. This characteristic is crucial for Type II photosensitizers in photodynamic therapy (PDT), indicating this compound's potential in cancer treatment. Its notable fluorescence properties and appropriate photodegradation quantum yield make it a promising candidate for PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Fluorescence and Metal Ion Sensing

Compounds related to 4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide have been studied for their ability to fluoresce in the presence of Zn(II) ions. While some derivatives are non-fluorescent in solution, they form fluorescent complexes with Zn(II), suggesting potential applications in metal ion sensing and fluorescence-based detection methods (Kimber et al., 2003).

Antitumor Properties

Some derivatives of tetrahydroquinoline, incorporating the benzenesulfonamide moiety, have been synthesized and evaluated for their antitumor activity. Certain compounds have shown potent efficacy, surpassing the reference drug Doxorubicin in in vitro studies, highlighting their potential as new antitumor agents (Alqasoumi et al., 2010).

properties

IUPAC Name

4-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-19-16-9-4-13(11-12(16)3-10-17(19)20)18-24(21,22)15-7-5-14(23-2)6-8-15/h4-9,11,18H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUXPCWMAOUWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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